molecular formula C10H13NO2 B146278 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde CAS No. 130274-66-7

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B146278
CAS No.: 130274-66-7
M. Wt: 179.22 g/mol
InChI Key: FLEUCSJFRKWMHG-UHFFFAOYSA-N
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Description

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups at the 3 and 4 positions and two formyl groups at the 2 and 5 positions of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired dicarbaldehyde product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: 3,4-diethyl-1H-pyrrole-2,5-dicarboxylic acid.

    Reduction: 3,4-diethyl-1H-pyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential in creating new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary based on the structure of the derivative and the nature of the target.

Comparison with Similar Compounds

    2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Similar structure with methyl groups instead of ethyl groups.

    1H-pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Contains ester groups instead of formyl groups.

    3,4-diethyl-1H-pyrrole-2,5-dicarboxylic acid: Oxidized form of the dicarbaldehyde.

Uniqueness: 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to the presence of both ethyl and formyl groups on the pyrrole ring. This combination of substituents imparts specific reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-8(4-2)10(6-13)11-9(7)5-12/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEUCSJFRKWMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1CC)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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